molecular formula C15H19BFNO4 B7953247 6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one

6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one

Cat. No.: B7953247
M. Wt: 307.13 g/mol
InChI Key: QOBKXKPVXFPTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one is a fluorinated benzoxazine derivative with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Benzoxazine Formation: The starting material, 6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one, is synthesized through a condensation reaction between an appropriate amine and a carbonyl compound.

  • Borylation: The benzoxazine derivative undergoes a borylation reaction with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, to introduce the boronic ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, particularly at the fluorine or boronic ester positions, can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation products: Various hydroxylated or carboxylated derivatives.

  • Reduction products: Reduced forms of the compound, potentially with altered functional groups.

  • Substitution products: Derivatives with different substituents at the fluorine or boronic ester positions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through borylation reactions. Biology: It can serve as a building block for the synthesis of biologically active molecules, including potential enzyme inhibitors or ligands for biological targets. Medicine: The compound's derivatives may have applications in drug discovery and development, particularly in the design of anticancer or antimicrobial agents. Industry: Its unique structural features make it valuable in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • 6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one

  • 2-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one

  • 6-Fluoro-2-methyl-8-(methoxymethoxy)-2,4-dihydro-1,4-benzoxazin-3-one

Uniqueness: 6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one is unique due to the presence of both a fluorine atom and a boronic ester group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-fluoro-2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BFNO4/c1-8-13(19)18-11-7-9(17)6-10(12(11)20-8)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBKXKPVXFPTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(C(=O)N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.